molecular formula C12H25N2O4S+ B12061565 Dimethyl[3-(2-methylprop-2-enamido)propyl](3-sulfopropyl)azanium

Dimethyl[3-(2-methylprop-2-enamido)propyl](3-sulfopropyl)azanium

Cat. No.: B12061565
M. Wt: 293.41 g/mol
InChI Key: OIETYYKGJGVJFT-UHFFFAOYSA-O
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Description

Dimethyl3-(2-methylprop-2-enamido)propylazanium is a zwitterionic compound known for its unique properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, making it electrically neutral overall. It is commonly used in the synthesis of polymers, particularly polysulfobetaines, which exhibit interesting properties such as biocompatibility and hemocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl3-(2-methylprop-2-enamido)propylazanium typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with 3-chloropropylsulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl3-(2-methylprop-2-enamido)propylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Dimethyl3-(2-methylprop-2-enamido)propylazanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The compound’s positive and negative charges enable it to form stable complexes with both cationic and anionic species. This property is particularly useful in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl3-(2-methylprop-2-enamido)propylazanium stands out due to its specific molecular structure, which provides enhanced stability and reactivity compared to other similar compounds. Its unique combination of functional groups allows for a broader range of applications, particularly in the field of biocompatible materials .

Properties

Molecular Formula

C12H25N2O4S+

Molecular Weight

293.41 g/mol

IUPAC Name

dimethyl-[3-(2-methylprop-2-enoylamino)propyl]-(3-sulfopropyl)azanium

InChI

InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)/p+1

InChI Key

OIETYYKGJGVJFT-UHFFFAOYSA-O

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)O

Origin of Product

United States

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